molecular formula C19H22FNO2 B2989713 4-(tert-butyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide CAS No. 1171166-24-7

4-(tert-butyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide

Cat. No. B2989713
CAS RN: 1171166-24-7
M. Wt: 315.388
InChI Key: UDRLZRVNFSDSAC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, a tert-butyl group attached to one of the carbons of the benzene ring, and a 2-(4-fluorophenoxy)ethyl group attached to the nitrogen of the amide group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide group, the ether group, and the aromatic ring. The amide could undergo hydrolysis, the ether could be cleaved under acidic conditions, and the aromatic ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the amide and ether groups could allow for hydrogen bonding, which could affect its solubility and boiling point .

Scientific Research Applications

Future Directions

The study of new benzamide derivatives is an active area of research, particularly in the field of medicinal chemistry. This compound could potentially be studied for its biological activity, and modifications could be made to its structure to optimize its properties .

Mechanism of Action

Target of Action

The primary targets of the compound “4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Based on its structure, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the compound’s interaction with its targets.

Biochemical Pathways

The compound’s potential to undergo reactions at the benzylic position suggests it could influence pathways involving free radical reactions, nucleophilic substitutions, and oxidations .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity at the benzylic position could be influenced by the presence of certain catalysts or inhibitors . .

properties

IUPAC Name

4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO2/c1-19(2,3)15-6-4-14(5-7-15)18(22)21-12-13-23-17-10-8-16(20)9-11-17/h4-11H,12-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRLZRVNFSDSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide

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